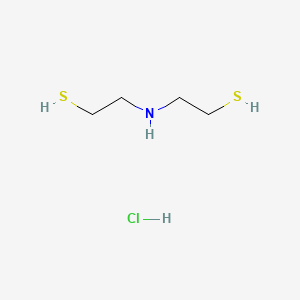

Bis(2-mercaptoethyl)amine hydrochloride

Description

Contextualizing the Thiolamine Class in Scientific Inquiry

Thiolamines are a class of organic compounds characterized by the presence of at least one thiol (-SH) group and one amine (-NH2, -NHR, or -NR2) group. This dual functionality makes them versatile molecules in both biological and synthetic chemistry. The simplest aminothiol, cysteamine (B1669678), is a prime example of the significance of this class. nih.gov In biological systems, cysteamine is produced from the degradation of coenzyme A and is the biosynthetic precursor to the neurotransmitter hypotaurine. wikipedia.org

The scientific utility of thiolamines often stems from the distinct properties of their functional groups. The thiol group is a potent nucleophile and a mild reducing agent, known for its ability to cleave disulfide bonds (-S-S-), a critical function in protein chemistry. thermofisher.com The amine group provides basicity and can be a nucleophile or a site for hydrogen bonding. When present together in a molecule, these groups can act synergistically. This synergy is particularly evident in their ability to act as chelating agents, binding to metal ions through coordination with both the sulfur and nitrogen atoms. nih.gov This property is exploited in the design of agents to sequester toxic heavy metals. researchgate.net Research into thiolamines like cysteamine has led to applications in treating genetic disorders such as cystinosis, where it helps to break down the buildup of cystine crystals. nih.govdrugbank.com

Overview of its Structural Characteristics and Chemical Reactivity Potential

Bis(2-mercaptoethyl)amine (B13976576) hydrochloride is a secondary amine that features two ethyl chains, each terminating in a thiol group. The hydrochloride salt form indicates that the central nitrogen atom is protonated, forming an ammonium (B1175870) center with a chloride counter-ion, which generally confers water solubility and stability as a crystalline solid.

The key to its reactivity lies in its trifunctional nature. It possesses two thiol groups and one secondary amine. This structure suggests a high potential for acting as a tridentate ligand in coordination chemistry. The lone pairs of electrons on the two sulfur atoms and the nitrogen atom can coordinate with a single metal ion, forming stable chelate rings. This is analogous to other multi-dentate chelating agents used to bind metal ions like Fe³⁺, Cu²⁺, and Hg²⁺. researchgate.netnih.gov

Furthermore, the presence of two thiol groups significantly enhances its potential as a reducing agent compared to monofunctional thiols. It can readily participate in redox reactions, particularly the cleavage of disulfide bonds in peptides and proteins. This is a more potent version of the reactivity seen in 2-mercaptoethylamine (cysteamine), which is used to selectively cleave hinge-region disulfide bonds in antibodies. thermofisher.com The molecule can also serve as a cross-linking agent in polymer synthesis, with the two thiol groups capable of reacting to form disulfide bridges or participating in other polymerization reactions.

| Property | Value |

|---|---|

| Molecular Formula | C4H12ClNS2 |

| Molecular Weight | 173.72 g/mol |

| Canonical SMILES | C(CS)NCCS.Cl |

| Functional Groups | Secondary Amine, Thiol (x2), Hydrochloride Salt |

| Potential Applications | Chelating Agent, Reducing Agent, Polymer Building Block |

Structure

3D Structure of Parent

Properties

CAS No. |

23353-12-0 |

|---|---|

Molecular Formula |

C4H12ClNS2 |

Molecular Weight |

173.7 g/mol |

IUPAC Name |

2-(2-sulfanylethylamino)ethanethiol;hydrochloride |

InChI |

InChI=1S/C4H11NS2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H |

InChI Key |

ZNGVFNBLYGBYLH-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)NCCS.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Mercaptoethyl Amine Hydrochloride and Its Derivatives

Established Synthetic Routes for Bis(2-mercaptoethyl)amine (B13976576) Hydrochloride

The synthesis of bis(2-mercaptoethyl)amine hydrochloride can be approached through direct reactions or by utilizing precursor-based strategies. These methods are foundational for obtaining the core chemical structure for further derivatization.

Direct Reaction Approaches

Direct synthesis of this compound is a challenging endeavor due to the reactivity of the thiol groups. However, conceptual approaches can be considered. One potential, though not explicitly detailed in readily available literature, would involve the direct reaction of a suitable nitrogen-containing starting material with a sulfur-donating reagent. The inherent challenge in such an approach lies in controlling the selectivity of the reaction and preventing the formation of side products, such as disulfides and other over-alkylated species. The high reactivity of thiols often necessitates the use of protecting groups, which would then classify the synthesis as a precursor-based strategy.

Precursor-Based Synthesis Strategies

A more practical and widely employed approach for the synthesis of this compound involves the use of a suitable precursor, most notably bis(2-chloroethyl)amine (B1207034) hydrochloride. This strategy typically involves a two-step process: the synthesis of the dichloro-precursor followed by the conversion of the chloro groups to thiol groups.

The synthesis of bis(2-chloroethyl)amine hydrochloride is well-established and can be achieved by reacting diethanolamine (B148213) with thionyl chloride. This reaction is typically carried out in a suitable solvent such as dichloroethane. The diethanolamine is treated with thionyl chloride, leading to the formation of a solid suspension which dissolves upon warming. As the reaction proceeds under reflux, a crystalline solid of bis(2-chloroethyl)amine hydrochloride precipitates and can be isolated in high yield.

The subsequent conversion of bis(2-chloroethyl)amine hydrochloride to this compound can be accomplished through nucleophilic substitution of the chloride ions with a sulfur nucleophile. A common method involves the use of thiourea (B124793). The reaction proceeds by treating bis(2-chloroethyl)amine with thiourea to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired bis(2-mercaptoethyl)amine. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt. This method provides a controlled way to introduce the thiol functionality and is a common strategy for the synthesis of mercaptoamines from their corresponding haloalkanes.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Diethanolamine | Thionyl Chloride | Bis(2-chloroethyl)amine hydrochloride | Chlorination |

| Bis(2-chloroethyl)amine | Thiourea | Bis(2-isothiouroniumethyl)amine salt | Isothiouronium salt formation |

| Bis(2-isothiouroniumethyl)amine salt | Base (e.g., NaOH), then HCl | This compound | Hydrolysis and acidification |

Synthesis of Functionalized Derivatives Containing the Bis(2-mercaptoethyl)amine Moiety

The bis(2-mercaptoethyl)amine core structure serves as a valuable scaffold for the synthesis of a variety of functionalized derivatives. These derivatives often exhibit interesting biological activities or are designed as specific probes and ligands.

Routes to N,N'-Bis(2-mercaptoethyl)isophthalamide (NBMI)

N,N'-Bis(2-mercaptoethyl)isophthalamide (NBMI) is a lipophilic chelating agent that has garnered significant interest. The synthesis of NBMI is typically achieved through the condensation reaction of isophthaloyl chloride with two equivalents of 2-mercaptoethylamine hydrochloride (cysteamine hydrochloride).

This reaction is an example of a Schotten-Baumann reaction, where an acid chloride reacts with an amine in the presence of a base to form an amide. In a typical procedure, isophthaloyl chloride is dissolved in an organic solvent, and a solution of 2-mercaptoethylamine hydrochloride and a base (such as triethylamine (B128534) or sodium hydroxide) in a suitable solvent system (which can include water) is added. The base is necessary to neutralize the hydrochloric acid that is liberated from the cysteamine (B1669678) hydrochloride and the HCl that is formed as a byproduct of the amide bond formation. The reaction mixture is typically stirred at room temperature to allow for the formation of the amide bonds. The product, NBMI, can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization. The presence of the two thiol groups in the final molecule is crucial for its chelating properties.

| Reactant 1 | Reactant 2 | Base | Product |

| Isophthaloyl Chloride | 2-Mercaptoethylamine hydrochloride | Triethylamine or NaOH | N,N'-Bis(2-mercaptoethyl)isophthalamide (NBMI) |

Synthesis of Thiolamine-Appended Probes and Ligands

The bis(2-mercaptoethyl)amine moiety is a versatile building block for the creation of various probes and ligands due to the presence of a secondary amine and two thiol groups. These functional groups can be further modified to append signaling units (e.g., fluorophores) or to create specific metal-binding sites.

For instance, the secondary amine can be acylated or alkylated to introduce different functionalities. The thiol groups can also be reacted to form thioethers or disulfides, or they can be used directly for their metal-chelating properties.

An example of the synthesis of a thiolamine-appended ligand could involve the reaction of this compound with a reactive derivative of a fluorophore. For example, an isothiocyanate or a succinimidyl ester derivative of a fluorescent dye could be reacted with the secondary amine of bis(2-mercaptoethyl)amine to form a fluorescent probe. The reaction conditions would be chosen to favor the reaction at the amine while minimizing side reactions at the thiol groups, possibly through the use of protecting groups for the thiols which are later removed.

Furthermore, the bis(2-mercaptoethyl)amine scaffold can be incorporated into larger molecular architectures to create multidentate ligands for specific metal ions. For example, it can be attached to a rigid aromatic backbone to pre-organize the thiol groups for metal chelation. The synthesis of such ligands would involve multi-step procedures, starting with the functionalization of the bis(2-mercaptoethyl)amine core, followed by coupling to other molecular fragments.

| Starting Material | Reagent | Functionality Introduced | Potential Application |

| Bis(2-mercaptoethyl)amine | Fluorescent Isothiocyanate | Fluorescent tag | Fluorescent probe |

| Bis(2-mercaptoethyl)amine | Aromatic diacid chloride | Rigid backbone | Metal chelating ligand |

| Bis(2-mercaptoethyl)amine | Alkyl halide | Alkyl group | Modified ligand |

Coordination Chemistry and Ligand Design Principles

Fundamental Coordination Modes of Bis(2-mercaptoethyl)amine (B13976576) as a Ligand

Bis(2-mercaptoethyl)amine is a classic example of a tripodal ligand, capable of binding to a metal center through its nitrogen and two sulfur atoms. This coordination can lead to the formation of stable chelate rings, which is a key principle in ligand design for enhancing complex stability.

The geometry of the resulting complex is influenced by the nature of the metal ion and the other ligands present. In many cases, the Bis(2-mercaptoethyl)amine ligand occupies three coordination sites in a facial or meridional arrangement around the metal center. The flexible ethyl chains connecting the donor atoms allow the ligand to adapt to the preferred coordination geometry of the metal ion.

Bis(2-mercaptoethyl)amine readily forms complexes with a wide range of transition metal ions. The formation of these complexes typically involves the deprotonation of the thiol groups, leading to the formation of strong metal-sulfur bonds. The lone pair of electrons on the central amine nitrogen also forms a coordinate bond with the metal ion.

The general reaction for the formation of a 1:1 metal complex can be represented as:

Mn+ + H2N(CH2CH2SH)2 → M(N(CH2CH2S)2)+ + 2H+

The stability of these complexes is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base properties), the pH of the solution (which affects the deprotonation of the thiols), and the presence of competing ligands.

Metal Complexation with Bis(2-mercaptoethyl)amine Derivatives and Analogues

The versatility of the Bis(2-mercaptoethyl)amine scaffold allows for the synthesis of various derivatives and analogues with tailored coordination properties. By modifying the backbone or the donor atoms, it is possible to fine-tune the ligand's affinity and selectivity for specific metal ions.

Schiff base derivatives of Bis(2-mercaptoethyl)amine, formed by the condensation of the primary amine with an aldehyde or ketone, are a particularly important class of ligands. These derivatives often exhibit enhanced stability and can accommodate a variety of metal ions in different coordination geometries. The imine nitrogen of the Schiff base provides an additional coordination site, leading to potentially tetradentate ligands.

The complexation dynamics with transition metals such as Manganese(II), Nickel(II), Copper(II), and Zinc(II) have been extensively studied. sapub.orgnih.govekb.egnih.govresearchgate.net These metals readily form stable complexes with Schiff base ligands derived from Bis(2-mercaptoethyl)amine analogues. mdpi.comresearchgate.netnih.govnih.govrasayanjournal.co.inamazonaws.comwu.ac.thnih.govnih.govrsc.org The resulting complexes often exhibit interesting magnetic and electronic properties.

Below is a table summarizing the coordination characteristics of some transition metal complexes with Schiff base ligands analogous to Bis(2-mercaptoethyl)amine derivatives.

| Metal Ion | Typical Coordination Geometry | Ligand Donor Atoms | Key Features |

| Manganese(II) | Octahedral or Trigonal Bipyramidal | N, S, O | Can be oxidized to Mn(III) in the presence of air. mdpi.comorientjchem.org |

| Nickel(II) | Square Planar or Octahedral | N, S, O | Often forms diamagnetic square planar complexes. nih.govrasayanjournal.co.inwu.ac.thrsc.org |

| Copper(II) | Distorted Square Planar or Square Pyramidal | N, S, O | Exhibits Jahn-Teller distortion. amazonaws.comnih.govmdpi.comamazonaws.com |

| Zinc(II) | Tetrahedral or Distorted Tetrahedral | N, S, O | Forms stable, diamagnetic complexes. nih.govresearchgate.netsemanticscholar.orgnih.gov |

The strong affinity of sulfur for soft heavy metal ions makes bis-thiolamine structures excellent chelating agents for toxic metals like mercury, lead, and cadmium. nih.govnih.gov The two thiol groups can effectively bind to these metals, forming stable complexes that can be excreted from biological systems. nih.gov This has led to the development of these compounds as potential therapeutic agents for heavy metal poisoning. nih.govnih.gov

A notable example is N,N′-bis(2-mercaptoethyl)isophthalamide (NBMI), a lipophilic bis-thiolamine chelator. researchgate.netnih.gov NBMI has shown significant promise in chelating various heavy metals.

Mercury, Lead, and Cadmium: The soft thiol donors of bis-thiolamine structures have a high affinity for these soft heavy metals, leading to the formation of very stable chelates. nih.govnih.gov

Iron: NBMI has been shown to preferentially bind to ferrous (Fe²⁺) iron, the more labile form of iron in the body. researchgate.netnih.gov This selectivity is important as it can help in removing excess iron in conditions of iron overload without significantly disturbing the balance of essential ferric (Fe³⁺) iron. Studies have demonstrated that NBMI can reduce iron accumulation in the brain and liver. researchgate.netnih.gov

The stability of metal complexes with Bis(2-mercaptoethyl)amine and its derivatives is governed by both stereochemical and electronic factors.

Stereochemical Considerations:

Electronic Considerations:

The electronic properties of both the metal ion and the ligand play a crucial role in the stability of the complex.

Hard and Soft Acids and Bases (HSAB) Principle: The thiol sulfur atoms are soft bases and therefore form strong bonds with soft acid metal ions like Hg²⁺, Pb²⁺, and Cd²⁺. The nitrogen atom is a harder base and coordinates well with borderline and hard acid metal ions.

Inductive and Resonance Effects: Modifications to the ligand backbone can alter the electron density on the donor atoms, thereby influencing their donor strength and the stability of the metal-ligand bonds. For example, electron-donating groups on the aromatic ring of a Schiff base derivative can increase the basicity of the donor atoms and lead to more stable complexes.

Design of Multidentate Ligand Architectures Incorporating Bis(2-mercaptoethyl)amine Features

The bis(2-mercaptoethyl)amine framework, characterized by a central secondary amine flanked by two thioether or thiol arms, provides a versatile NS2 donor set. This arrangement of a borderline nitrogen donor and soft sulfur donors makes it an excellent building block for constructing more complex multidentate ligands tailored for specific metal ions. The design principles for elaborating on this core structure primarily involve chemical modifications at the nitrogen and/or sulfur atoms to increase denticity, introduce new functionalities, or embed the core into larger macrocyclic or acyclic structures.

Key strategies for designing these sophisticated ligand architectures include Schiff base condensation and the formation of amide derivatives. These methods allow for the systematic expansion of the coordination sphere, enabling the synthesis of ligands with varied donor sets such as N2S2 or N3S2, which can form stable complexes with a range of transition metals.

Research Findings on Ligand Architectures

Research has demonstrated the successful synthesis of novel multidentate ligands by integrating the bis(2-mercaptoethyl)amine motif into larger molecular systems. A prominent method is the reaction of amine precursors with reagents like 1,4-dithian-2-one, which effectively introduces additional donor groups. proquest.com For instance, new heterocyclic Schiff-base ligands with N2S2 donor sets have been prepared. proquest.com These ligands incorporate imine, amide, thioether, and thiolate moieties, creating a flexible hard/soft donor system that can effectively chelate to a metal center. proquest.com

Another significant design approach involves the creation of peptidyl N,N-bis(2-mercaptoethyl)-amides. In this architecture, a peptide is linked to the bis(2-mercaptoethyl)amine core via a tertiary amide bond at its C-terminus. nih.gov These molecules are designed to facilitate intramolecular thioesterification, a key step in native chemical ligation (NCL), a powerful technique for protein synthesis. nih.gov The dual β-mercaptoethyl groups on the nitrogen atom ensure that the molecule is always positioned for this intramolecular reaction. nih.gov

The table below details examples of ligand architectures derived from the bis(2-mercaptoethyl)amine concept.

Table 1: Examples of Multidentate Ligand Architectures Incorporating Bis(2-mercaptoethyl)amine Features

| Ligand Name/Type | Design Strategy | Resulting Donor Set | Target Application/Metal Ions |

|---|---|---|---|

| N-(2-((2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino)ethyl)-2-((2-mercaptoethyl)thio)acetamide | Schiff base condensation & reaction with 1,4-dithian-2-one | N2S2 (imine, amide, thioether, thiolate) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) |

| N-(2-((2,4-di-p-tolyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino)ethyl)-2-((2-mercaptoethyl)thio) acetamide | Schiff base condensation & reaction with 1,4-dithian-2-one | N2S2 (imine, amide, thioether, thiolate) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) |

Coordination Complexes and Research Findings

The coordination chemistry of these elaborate ligands has been investigated, revealing their ability to form stable complexes with various divalent metal ions. Studies on the N2S2 heterocyclic Schiff-base ligands, for example, have led to the isolation and characterization of complexes with manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). proquest.com The general formulas of these complexes are reported as K2[M(Ln)Cl2] for Mn(II), Co(II), and Ni(II), and [M(Ln)] for Cu(II), Zn(II), and Cd(II), indicating different coordination modes and stoichiometries depending on the metal ion. proquest.com Structural elucidation of these compounds has been performed using a combination of elemental analysis, spectroscopic methods (FT-IR, UV-Vis, NMR, Mass), and magnetic susceptibility measurements. proquest.com

The research findings highlight the influence of the ligand architecture on the properties of the resulting metal complexes. For example, in the case of the N2S2 Schiff-base complexes, antimicrobial activity was evaluated, and it was found that the Cd(II) complexes displayed the highest activity against the tested bacterial and fungal strains. proquest.com

The table below summarizes key research findings related to the metal complexes formed by these designed ligands.

Table 2: Research Findings on Metal Complexes of Bis(2-mercaptoethyl)amine-Derived Ligands

| Metal Ion | Ligand Used | Complex Formula (General) | Key Research Finding |

|---|---|---|---|

| Mn(II), Co(II), Ni(II) | N2S2 heterocyclic Schiff-bases (H2L1, H2L2) | K2[M(L)Cl2] | Formation and structural characterization of complexes. proquest.com |

Catalytic Applications of Bis 2 Mercaptoethyl Amine Derived Systems

Catalytic Activity of Metal Complexes Containing Bis(2-mercaptoethyl)amine-Related Ligands

Metal complexes incorporating ligands with an N2S2 donor set, such as bis(2-mercaptoethyl)amine (B13976576), have been a subject of interest for their potential catalytic activities. The combination of amine and thiolate donors can stabilize various oxidation states of metal centers, a key feature for many catalytic cycles. While specific examples detailing the catalytic activity of bis(2-mercaptoethyl)amine complexes are not extensively documented in publicly available research, the broader class of metal complexes with N2S2 ligands offers significant insights into their potential applications.

Research into nickel(II) and cobalt(II) complexes with N2S2 ligands has suggested their potential as catalysts for reactions like hydrogen evolution. redalyc.orgscielo.org.mx The electronic properties of the N2S2 ligand framework can be tuned to influence the redox potential of the metal center, which is a critical factor in catalytic processes. For instance, the coordination of an N2S2 ligand to Ni(II) can shift the reduction potential to less negative values compared to complexes with nitrogen-only ligands. redalyc.org This modulation of electronic properties is central to designing catalysts for specific transformations.

The catalytic behavior of these complexes is also influenced by the geometry and flexibility of the ligand. The ability of N2S2 ligands to adopt various coordination geometries can facilitate the binding of substrates and the stabilization of reaction intermediates. Although detailed catalytic studies on discrete bis(2-mercaptoethyl)amine metal complexes are emerging, the foundational research on related N2S2 systems provides a strong basis for their future development as catalysts in a range of chemical reactions.

Table 1: Overview of Catalytic Activity in Selected Metal Complexes with N2S2 Ligand Systems

| Metal Center | Ligand System | Catalytic Application | Mechanistic Insight |

| Nickel(II) | 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) | Potential for Hydrogen Evolution | Coordination of the N2S2 ligand influences the Ni(II)/Ni(I) redox potential, a key step in proposed catalytic cycles for hydrogen production. redalyc.orgscielo.org.mx |

| Cobalt(II) | N,N'-alkyl-bis(2–amino–1–cyclopentenecarbodithioate) | Potential Redox Catalysis | Complexes exhibit a Co(II)/Co(III) redox couple, suggesting applicability in electron transfer reactions. redalyc.org |

| Nickel(II) | N,N'-bis(mercaptoethyl)-1,5-diazacycloheptane | Model for Acetyl Coenzyme A Synthase | Serves as a structural mimic for the active site of metalloenzymes, indicating potential for biomimetic catalysis. nih.gov |

Role in Organic Transformations (e.g., Peptide Thioester Synthesis via related N,S-acyl shift systems)

A significant application of bis(2-mercaptoethyl)amine-derived systems in organic synthesis is in the field of peptide chemistry, specifically in the synthesis of peptide thioesters. This is achieved through a strategy known as SEA (bis(2-sulfanylethyl)amino) Native Peptide Ligation. wikipedia.orgacs.org This method utilizes the intramolecular N,S-acyl shift properties of peptides modified at their C-terminus with a bis(2-sulfanylethyl)amido group.

The core of this methodology lies in the equilibrium between a C-terminal bis(2-sulfanylethyl)amido peptide and its corresponding S-thioester form. acs.org This equilibrium is the result of an intramolecular nucleophilic attack of one of the thiol groups on the amide carbonyl, leading to the migration of the peptide chain from the nitrogen atom to a sulfur atom. wikipedia.org This in situ generated thioester can then participate in ligation reactions, most notably Native Chemical Ligation (NCL), with a cysteine-containing peptide to form a native peptide bond. wikipedia.org

The SEA ligation process involves a series of steps:

N,S-Acyl Shift: The C-terminal SEA amide undergoes an intramolecular N,S-acyl shift to form a transient thioester intermediate. wikipedia.org

Thiol-Thioester Exchange: This intermediate can then undergo a thiol-thioester exchange with an external thiol, such as the N-terminal cysteine of another peptide. wikipedia.orgnih.gov

S,N-Acyl Shift: The newly formed thioester linkage then rearranges via an intramolecular S,N-acyl shift to yield the final, native peptide bond. wikipedia.org

This methodology provides a powerful tool for the chemical synthesis of proteins, allowing for the assembly of large peptides from smaller, more easily synthesized fragments. researchgate.net The reaction conditions, such as pH, can be optimized to favor the formation of the desired thioester and subsequent ligation product. acs.org

Table 2: Key Features of SEA Native Peptide Ligation

| Feature | Description | Significance in Peptide Synthesis |

| Reaction Principle | Intramolecular N,S-acyl shift of a C-terminal bis(2-sulfanylethyl)amido (SEA) group to form a thioester in situ. wikipedia.orgacs.org | Enables the use of stable amide precursors for the generation of reactive thioesters required for Native Chemical Ligation. |

| Key Intermediates | Transient S-2-(2-mercaptoethylamino)ethyl thioester peptide. acs.org | This reactive intermediate is crucial for the subsequent thiol-thioester exchange with a cysteine peptide. |

| Reaction Conditions | Typically performed in aqueous solution at neutral to slightly acidic pH. acs.orgnih.govnih.gov | The pH influences the position of the N,S-acyl shift equilibrium and the rate of the subsequent ligation. acs.org |

| Applications | Total chemical synthesis of proteins and large peptides. researchgate.net | Facilitates the modular assembly of proteins from smaller, unprotected peptide fragments. |

Biomimetic Catalysis Research Utilizing Thiolamine Motifs

The presence of both amine and thiol functionalities in bis(2-mercaptoethyl)amine makes it an attractive building block for the design of biomimetic catalysts. Many enzymes utilize metal centers coordinated to amino acid residues containing sulfur (cysteine) and nitrogen (histidine) in their active sites to perform a wide range of catalytic transformations. researchgate.net Complexes of bis(2-mercaptoethyl)amine and related thiolamine ligands can serve as structural and functional models for the active sites of these metalloenzymes. nih.govacs.org

Research in this area aims to replicate the coordination environment and reactivity of enzyme active sites in smaller, synthetic molecules. For example, nickel complexes with N2S2 ligands have been studied as structural mimics for the active site of acetyl coenzyme A synthase, an enzyme involved in carbon metabolism. nih.gov The thiolamine motif can help to stabilize specific metal oxidation states and geometries that are crucial for the enzyme's catalytic function.

Furthermore, the study of these biomimetic complexes provides valuable insights into the mechanisms of their natural counterparts. By systematically modifying the structure of the thiolamine ligand and the coordinated metal ion, researchers can probe the factors that influence catalytic activity and selectivity. While the field of biomimetic catalysis is broad, the use of ligands like bis(2-mercaptoethyl)amine offers a targeted approach to understanding and harnessing the principles of biocatalysis.

Table 3: Examples of Metalloenzymes with Thiolate/Amine Coordination and Potential for Biomimetic Modeling with Thiolamine Ligands

| Metalloenzyme | Metal Center(s) | Key Active Site Residues | Catalytic Function | Relevance of Thiolamine Motif |

| Acetyl Coenzyme A Synthase | Nickel, Iron | Cysteine, Histidine | CO2 fixation and acetyl-CoA synthesis | N2S2 coordination environment is a key feature of the active site. nih.gov |

| [NiFe]-Hydrogenase | Nickel, Iron | Cysteine | Reversible oxidation of H2 | Thiolate ligation to the nickel center is critical for catalytic activity. nih.gov |

| Nitrile Hydratase | Iron or Cobalt | Cysteine | Hydration of nitriles to amides | The active site features a metal coordinated to sulfur and nitrogen atoms. |

| Peptide Deformylase | Zinc, Iron, or Nickel | Cysteine, Histidine | Removal of the formyl group from the N-terminus of nascent polypeptides | The catalytic metal is coordinated by nitrogen and sulfur-containing residues. acs.org |

Advanced Materials Science and Chemical Sensing

Integration into Functional Materials

The dual functionality of Bis(2-mercaptoethyl)amine (B13976576) allows for its incorporation into various material systems, imparting specific chemical and physical properties. Its ability to act as a linker, crosslinker, or functional monomer is central to its utility in creating sophisticated polymers and bioconjugates.

When immobilized on a solid support, such as a polymer resin, Bis(2-mercaptoethyl)amine can function as a potent chelating agent or scavenger. Polymer-bound reagents are highly valued because they simplify the purification of reaction mixtures; the reagent and its byproducts can be removed by simple filtration.

Metal Ion Scavenging: The two thiol groups and the central amine provide a classic tridentate "NSN" chelation site, which has a high affinity for soft heavy metal ions. A polymer resin functionalized with Bis(2-mercaptoethyl)amine can be used to selectively remove toxic heavy metal contaminants, such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), from aqueous solutions.

Catalysis: The dithiol functionality can also serve as a binding site for metal catalysts. By anchoring a catalytically active metal center to the polymer-supported ligand, a recyclable catalyst can be created, combining the benefits of homogeneous and heterogeneous catalysis.

| Potential Application | Functional Groups Involved | Mechanism of Action | Key Advantage |

| Heavy Metal Scavenging | 2x Thiol (-SH), 1x Amine (-NH-) | Chelation of metal ions | Easy removal and purification |

| Heterogeneous Catalysis | 2x Thiol (-SH), 1x Amine (-NH-) | Immobilization of metal catalyst | Catalyst recyclability |

| Scavenging of Electrophiles | 2x Thiol (-SH) | Nucleophilic attack on electrophiles | Simplification of product workup |

Crosslinking is the process of chemically joining two or more polymer chains by covalent bonds, leading to the formation of a three-dimensional network. thermofisher.com Bis(2-mercaptoethyl)amine is an ideal crosslinking agent due to its two reactive thiol groups.

Redox-Responsive Hydrogels: The thiol groups can be oxidized under mild conditions to form disulfide bonds (-S-S-). This reaction can be used to crosslink polymers, forming a hydrogel. These disulfide crosslinks are reversible and can be cleaved by reducing agents, such as glutathione (B108866), which is found in high concentrations inside cells. nih.gov This redox-responsiveness is highly desirable for creating "smart" materials for controlled drug delivery, where the hydrogel matrix degrades and releases its payload in a specific biological environment. nih.gov

Bioconjugation via Michael Addition: The thiol groups can react with electron-deficient double bonds, such as those in maleimide-functionalized proteins or polymers, through a Michael addition reaction. youtube.comthermofisher.com This allows Bis(2-mercaptoethyl)amine to act as a homobifunctional linker, covalently connecting two biomolecules or a molecule to a surface.

| Crosslinking Strategy | Reactive Groups | Bond Formed | Stimulus for Cleavage | Application |

| Oxidative Coupling | Thiol (-SH) + Thiol (-SH) | Disulfide (-S-S-) | Reducing Agents (e.g., Glutathione) | Redox-responsive drug delivery |

| Michael Addition | Thiol (-SH) + Maleimide (B117702) | Thioether (-S-) | Non-cleavable | Stable bioconjugation |

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility and tunable properties. mdpi.com The functionalization of POx is key to expanding their applications. Bis(2-mercaptoethyl)amine can be integrated into POx materials, particularly through post-polymerization modification techniques like the thiol-ene "click" reaction. mdpi.commdpi.com

In a typical approach, a POx copolymer is first synthesized to include monomers with pendant unsaturated bonds (e.g., alkene or alkyne groups). nih.gov The dithiol Bis(2-mercaptoethyl)amine can then be reacted with these unsaturated groups. Depending on the stoichiometry, this can lead to two main outcomes:

Loop Formation: If one molecule of Bis(2-mercaptoethyl)amine reacts with two unsaturated groups on the same polymer chain, it forms a cyclic loop, altering the polymer's hydrodynamic properties.

Network Crosslinking: If one molecule of Bis(2-mercaptoethyl)amine reacts with unsaturated groups on two different polymer chains, it acts as a crosslinker, leading to the formation of a hydrogel network. nih.govnih.gov

This method allows for the creation of well-defined POx hydrogels with properties dictated by the density of the dithiol crosslinks. nih.govnih.gov

Design of Chemical Sensors and Probes

The strong affinity of thiol groups for heavy metals makes Bis(2-mercaptoethyl)amine an excellent candidate for the development of chemical sensors. Its structure allows it to act as a recognition element that can be coupled with a signal transducer (e.g., a fluorophore or a nanoparticle).

Arsenic is a highly toxic environmental pollutant, and developing sensitive and selective detection methods is a critical goal. researchgate.netmdpi.com Many detection platforms are based on the interaction between arsenic species and specific ligands. The dithiol structure of Bis(2-mercaptoethyl)amine makes it a superb chelator for arsenite (As(III)). nih.gov

Colorimetric Sensors: One common strategy involves functionalizing gold nanoparticles (AuNPs) with a chelating ligand. nih.govmdpi.com When Bis(2-mercaptoethyl)amine is anchored to the surface of AuNPs, the nanoparticles are stable and dispersed, exhibiting a characteristic red color. In the presence of arsenite, the dithiol groups on adjacent nanoparticles simultaneously bind to the same arsenic ion, causing the nanoparticles to aggregate. This aggregation leads to a change in the surface plasmon resonance, resulting in a distinct color change from red to blue, which can be observed with the naked eye or quantified with a spectrophotometer. researchgate.net

Fluorescent Sensors: A similar principle can be applied to fluorescent probes. A fluorophore can be functionalized with Bis(2-mercaptoethyl)amine. The binding of a heavy metal ion like arsenic can cause a change in the fluorescence properties of the molecule, such as quenching ("turn-off") or enhancement ("turn-on") of the signal, allowing for quantitative detection. mdpi.comresearchgate.net

| Sensor Type | Transducer | Sensing Mechanism | Analyte Example | Observed Signal |

| Colorimetric | Gold Nanoparticles | Analyte-induced aggregation | Arsenic (III) | Color change (Red to Blue) |

| Fluorescent | Organic Fluorophore | Analyte-induced fluorescence change | Heavy Metal Ions | Change in fluorescence intensity |

Materials that can change their properties in response to specific environmental stimuli are known as "smart" or responsive materials. By incorporating Bis(2-mercaptoethyl)amine into a polymer network, it is possible to create materials that are sensitive to changes in both pH and redox potential. researchgate.net

pH-Responsiveness: The secondary amine group has a pKa value that allows it to be protonated or deprotonated in response to changes in environmental pH. In a hydrogel, this change in protonation state can alter the electrostatic repulsion between polymer chains, leading to swelling or shrinking of the material.

Redox-Responsiveness: As described previously, the thiol groups can be oxidized to form disulfide crosslinks. These crosslinks can be broken in a reducing environment.

A hydrogel crosslinked with Bis(2-mercaptoethyl)amine would therefore be a dual-responsive system. Such materials are of great interest for biomedical applications, as they can be designed to be stable in general physiological conditions but degrade and release a therapeutic payload in the specific microenvironment of a tumor, which is often characterized by both lower pH and a higher concentration of reducing agents like glutathione. nih.govmdpi.commdpi.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization of the Compound and its Complexes

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of Bis(2-mercaptoethyl)amine (B13976576) hydrochloride and its metallic derivatives. Each method provides a unique insight into the compound's architecture, from the connectivity of atoms to the nature of chemical bonds and the electronic environment of metal centers in its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For Bis(2-mercaptoethyl)amine hydrochloride, both ¹H and ¹³C NMR are fundamental for confirming the compound's identity.

In the ¹H NMR spectrum, the protons of the two equivalent ethyl chains would be expected to exhibit distinct signals. The methylene (B1212753) protons adjacent to the nitrogen atom (α-CH₂) and those adjacent to the sulfur atom (β-CH₂) would likely appear as triplets, assuming coupling with each other. Due to the electron-withdrawing effects of the nitrogen and sulfur atoms, these protons would be deshielded and appear downfield compared to simple alkanes. The proton on the ammonium (B1175870) nitrogen and the thiol proton may show broad signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature. Deuterium exchange with D₂O can be used to confirm the identity of these labile protons.

The ¹³C NMR spectrum would be expected to show two signals corresponding to the two chemically non-equivalent carbon atoms of the ethyl chains (α-C and β-C). The carbon atom bonded to the nitrogen (α-C) would typically appear in the range of 40-60 ppm, while the carbon atom bonded to the sulfur (β-C) would be found further upfield, generally in the 20-40 ppm range. The precise chemical shifts are influenced by the solvent and the protonation state of the amine and thiol groups.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 - 3.5 | Triplet | -CH₂-N |

| ¹H | ~2.7 - 3.2 | Triplet | -CH₂-S |

| ¹H | Variable, broad | Singlet | -NH₂⁺- |

| ¹H | Variable, broad | Singlet | -SH |

| ¹³C | ~40 - 60 | - | -CH₂-N |

| ¹³C | ~20 - 40 | - | -CH₂-S |

Note: The chemical shifts are estimations and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine, thiol, and alkyl functionalities.

The N-H stretching vibrations of the secondary ammonium group are expected to appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed in the 3000-2850 cm⁻¹ range. The S-H stretching vibration of the thiol group is typically a weak band that appears around 2600-2550 cm⁻¹. The presence of this band is a key indicator of the free thiol group. N-H bending vibrations are expected in the 1600-1500 cm⁻¹ region, and C-N stretching vibrations can be found in the 1250-1020 cm⁻¹ range. Upon coordination to a metal ion, shifts in the N-H and S-H stretching frequencies can indicate the involvement of these groups in bonding.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) |

| C-H Stretch (Alkyl) | 3000 - 2850 |

| S-H Stretch (Thiol) | 2600 - 2550 (weak) |

| N-H Bend | 1600 - 1500 |

| C-N Stretch | 1250 - 1020 |

UV-Visible (UV-Vis) Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is particularly useful for studying the electronic transitions in the metal complexes of Bis(2-mercaptoethyl)amine. The ligand itself does not exhibit strong absorption in the visible region but may show absorptions in the UV region due to n→σ* transitions associated with the nitrogen and sulfur lone pairs.

When Bis(2-mercaptoethyl)amine acts as a ligand and coordinates to a transition metal ion, new absorption bands can appear in the visible region. These bands often arise from d-d electronic transitions within the metal's d-orbitals or from charge-transfer transitions. Ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based orbital, are common for thiolato complexes and can be quite intense. The position and intensity of these bands provide information about the geometry of the coordination complex and the nature of the metal-ligand bonding.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like electrospray ionization (ESI) would be suitable to generate the protonated molecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the tandem mass spectrum (MS/MS) can provide structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. The presence of sulfur also influences the fragmentation pathways. The molecular ion of a compound containing an odd number of nitrogen atoms will have an odd nominal mass, which is a useful diagnostic tool known as the nitrogen rule.

X-ray Crystallography for Solid-State Structure Determination

In the context of its metal complexes, X-ray crystallography is invaluable for establishing the coordination geometry around the metal center, the coordination mode of the ligand (e.g., tridentate N,S,S-coordination), and the stereochemistry of the complex. For instance, a study on bis(2-mercaptoethylamine)ethylenediaminechromium(III) perchlorate (B79767) revealed the detailed coordination environment of the chromium ion.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise location of each atom in the unit cell. |

| Bond Lengths | Distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles describing the conformation. |

| Hydrogen Bonding | Details of intermolecular hydrogen bond networks. |

Electron Paramagnetic Resonance (EPR) Spectroscopy and X-ray Absorption Spectroscopy (XAS)

Electron Paramagnetic Resonance (EPR) spectroscopy and X-ray Absorption Spectroscopy (XAS) are specialized techniques primarily used for studying the metal-containing complexes of Bis(2-mercaptoethyl)amine, particularly those with paramagnetic metal centers.

EPR spectroscopy is sensitive to species with unpaired electrons. For complexes of Bis(2-mercaptoethyl)amine with paramagnetic metal ions such as Cu(II), Mn(II), or Fe(III), EPR can provide detailed information about the electronic structure of the metal center, its oxidation state, and the symmetry of its coordination environment. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive probes of the nature of the metal-ligand interactions.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure around a specific element. By tuning the X-ray energy to a core-level absorption edge of the metal ion in a complex, one can obtain information about the metal's oxidation state from the X-ray Absorption Near Edge Structure (XANES) region. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the coordination number, the identity of the coordinating atoms, and the metal-ligand bond distances. XAS is particularly valuable for studying non-crystalline or solution samples.

Chromatographic Separation and Detection Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminothiols like this compound. However, the inherent chemical properties of these small, polar, and basic molecules—namely their lack of a strong chromophore—present challenges for direct detection by common UV-Vis detectors. helsinki.fi Consequently, analytical methods often rely on pre-column derivatization to attach a chromophoric or fluorophoric tag to the molecule, enhancing detection sensitivity and improving chromatographic resolution. helsinki.firesearchgate.net

A prevalent strategy is the use of Reversed-Phase HPLC (RP-HPLC). nih.gov In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. google.com To achieve effective separation and quantification, especially when monitoring residual levels in biopharmaceutical manufacturing, specific derivatization agents are employed. nih.gov For instance, 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) serves as a fluorescent tag that specifically reacts with the thiol group of 2-mercaptoethylamine (a related compound). This specificity is advantageous as it prevents potential interference from amine groups on other molecules in the sample matrix, such as amino acids. nih.gov Another effective derivatizing agent is N-(1-pyrenyl) maleimide (B117702) (NPM), which reacts with thiols to form highly fluorescent adducts, enabling sensitive detection in biological samples. researchgate.net

The choice of column, mobile phase composition, and detector is critical for method performance. A typical RP-HPLC setup might involve a C18 column and a gradient elution using a buffered aqueous solution and an organic modifier like acetonitrile. google.comresearchgate.net Detection can be accomplished using a Diode-Array Detector (DAD) or, for higher sensitivity, a fluorescence detector. researchgate.netgoogle.com

Table 1: Examples of HPLC Methodologies for Aminothiol Analysis This table is interactive. You can sort and filter the data.

| Analyte | Derivatization Agent | Detection Method | Column Type | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Mercaptoethylamine (MEA) | 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) | Fluorescence | RP-HPLC | Method validated for specificity, linearity, accuracy, and robustness for quantifying residual MEA in drug products. | nih.gov |

| 2-Mercaptoethylamine (Cysteamine) | N-(1-pyrenyl) maleimide (NPM) | Fluorescence | RP-HPLC | Linear range of 0–1200 nM; relative recovery ranged from 94.1 to 98.6% in biological samples. | researchgate.net |

| Cysteamine (B1669678) | None | UV Detection (210 nm) | BIST™ B (Anion-Exchange) | A method using a multi-charged negative buffer allows for the retention and separation of amines on a positively charged column. | sielc.com |

| Cysteamine | None | UV Detection (~170-250 nm) | Reverse-Phase (C18, C8, etc.) | Method developed for analyzing purity and detecting impurities using a mobile phase with an alkyl sulfonic acid. | google.com |

Electroanalytical and Potentiometric Methods (e.g., Cyclic Voltammetry)

Electroanalytical techniques offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds, including those with thiol groups. Cyclic Voltammetry (CV) is a powerful tool for investigating the redox behavior of such molecules. abechem.commdpi.com The thiol group (-SH) in Bis(2-mercaptoethyl)amine is susceptible to oxidation at an electrode surface, which would produce a characteristic signal in a voltammetric scan. The potential and current of this signal can provide qualitative and quantitative information about the analyte. The performance of voltammetric methods can be significantly enhanced by using chemically modified electrodes, which can improve sensitivity and selectivity by promoting the accumulation of the analyte at the electrode surface or by catalyzing the electrochemical reaction. abechem.com

Potentiometry, particularly using ion-selective electrodes (ISEs), represents another valuable approach. While no specific potentiometric sensor for this compound is documented in the reviewed literature, the principles for its development can be illustrated by sensors created for other amine hydrochloride drugs. nih.gov A carbon paste electrode (CPE) can be modified to create a sensor for a target cation, in this case, the protonated Bis(2-mercaptoethyl)amine ion. This is typically achieved by incorporating an ion-pair complex into the carbon paste matrix. For example, the target cation can be paired with a large lipophilic anion like tetraphenylborate (B1193919). This ion-pair, along with a suitable plasticizer, is mixed with graphite (B72142) powder to form the sensitive paste. The resulting electrode will exhibit a potential change that is proportional to the logarithm of the analyte's concentration, following the Nernst equation. nih.gov

Table 2: Illustrative Performance of a Modified Carbon Paste Electrode for Amine Hydrochloride Determination (Based on a sensor for Maprotiline Hydrochloride as a model)

| Parameter | Performance Characteristic | Reference |

|---|---|---|

| Sensor Composition | Maprotiline-tetraphenylborate, 2-nitrophenyloctyl (binder), sodium tetraphenylborate (additive) | nih.gov |

| Linear Range | 1.6 × 10⁻⁷ to 1.0 × 10⁻² mol L⁻¹ | nih.gov |

| Nernstian Slope | -59.5 ± 0.8 mV per decade | nih.gov |

| Detection Limit | 1.1 × 10⁻⁷ mol L⁻¹ | nih.gov |

| Response Time | < 5 seconds (for concentrations ≥ 1.0 × 10⁻⁵ mol L⁻¹) | nih.gov |

| pH Range | Applicable over a wide pH range | nih.gov |

Titrimetric and Masking Agent Applications (e.g., Palladium determination)

The strong coordinating ability of the thiol groups in mercapto-amines makes them effective ligands in coordination chemistry, a property that is exploited in classical titrimetric analysis. A notable application is the use of the related compound 2-mercaptoethylamine (MEA) as a selective masking agent in the complexometric determination of palladium(II). researchgate.net

This method provides a simple, rapid, and accurate way to quantify palladium in the presence of other metal ions that would otherwise interfere with the titration. researchgate.netresearchgate.net The procedure involves the following steps:

An excess of a standard solution of ethylenediaminetetraacetic acid (EDTA) is added to the sample solution containing Pd(II) and other metal ions. All metals form complexes with EDTA.

The unreacted, surplus EDTA is then back-titrated with a standard zinc sulfate (B86663) solution at a pH of 5-6, using xylenol orange as an indicator. researchgate.net

Next, an aqueous solution of 2-mercaptoethylamine (MEA) is added. MEA selectively displaces EDTA from the Pd(II)-EDTA complex due to the formation of a more stable Pd(II)-MEA complex. researchgate.net

The EDTA that is released from the palladium complex is then titrated with the same standard zinc sulfate solution. researchgate.net

The amount of EDTA released is directly proportional to the amount of palladium in the sample. This method has been successfully applied to determine palladium in catalysts, alloys, and complexes, with excellent precision. researchgate.net The analysis works effectively for palladium quantities in the range of 2-20 mg, exhibiting a relative error of ±0.27% and a relative standard deviation below 0.35%. researchgate.net

Table 3: Comparison of 2-Mercaptoethylamine with Other Masking Agents for Palladium Determination

| Masking Agent | Metal Ions Masked/Demasked | Method Type | Reference |

|---|---|---|---|

| 2-Mercaptoethylamine | Selectively demasks Pd(II) from its EDTA complex | Complexometric Titration | researchgate.netresearchgate.net |

| Thioacetamide | Selectively demasks Pd(II) from its EDTA complex | Complexometric Titration | nih.gov |

| Thiourea (B124793) | Masks Pd(II) against reaction with certain reagents | Spectrophotometry/Titrimetry | researchgate.net |

| Dimethylglyoxime | Forms a precipitate with Pd(II) for gravimetric analysis | Gravimetry | researchgate.net |

Biological and Biochemical Research Applications of Bis 2 Mercaptoethyl Amine Derivatives Non Clinical

Molecular Interactions with Biological Macromolecules

The thiol groups of bis(2-mercaptoethyl)amine (B13976576) and its derivatives are central to their interaction with biological macromolecules, particularly proteins. These interactions are primarily driven by the ability of thiols to undergo exchange reactions with disulfide bonds, a common post-translational modification that is critical for the structure and function of many proteins.

One of the most well-established applications of bis(2-mercaptoethyl)amine derivatives is the selective reduction of disulfide bonds in proteins. 2-Mercaptoethylamine hydrochloride (2-MEA HCl), also known as cysteamine (B1669678) hydrochloride, is a mild reducing agent that is particularly effective for the selective cleavage of disulfide bonds in immunoglobulins (IgG). thermofisher.combroadpharm.com In contrast to stronger reducing agents like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (2-ME), which tend to reduce all disulfide bonds indiscriminately, 2-MEA HCl can be used to preferentially break the disulfide bonds in the hinge region of IgG heavy chains. thermofisher.combroadpharm.com This selective reduction preserves the disulfide linkages between the heavy and light chains, resulting in the production of two functional half-antibody fragments, each with a free sulfhydryl group. thermofisher.combroadpharm.com These fragments can then be used for site-directed immobilization or conjugation. whiterose.ac.uk The specificity of 2-MEA HCl is crucial for generating functionally active antibody fragments for research and diagnostic applications. thermofisher.combroadpharm.com The susceptibility of different antibody types to reduction can vary, with some requiring stronger reducing agents. whiterose.ac.uknih.gov

Table 1: Comparison of Reducing Agents for Immunoglobulin Disulfide Bond Reduction

| Reducing Agent | Selectivity for Hinge Region | Outcome of IgG Reduction | Primary Application |

|---|---|---|---|

| 2-Mercaptoethylamine HCl (2-MEA HCl) | High | Generates two functional half-antibodies (heavy-light chain dimers) | Selective, partial reduction for conjugation and immobilization thermofisher.combroadpharm.com |

| Dithiothreitol (DTT) | Low | Complete reduction to individual heavy and light chains | Complete protein denaturation and analysis thermofisher.combroadpharm.com |

| 2-Mercaptoethanol (2-ME) | Low | Complete reduction to individual heavy and light chains | Complete protein denaturation and analysis thermofisher.combroadpharm.com |

| Tris(2-carboxyethyl)phosphine (TCEP) | Moderate to High (depending on conditions) | Can be used for selective reduction under controlled conditions | Selective reduction of accessible disulfide bonds whiterose.ac.ukresearchgate.net |

The selective reduction of disulfide bonds by compounds like 2-MEA HCl is a practical example of a broader class of reactions known as thiol-disulfide exchange. researchgate.netrsc.org This reaction is a fundamental process in biochemistry, playing a role in protein folding, redox signaling, and enzyme catalysis. The reaction is initiated by a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). researchgate.netresearchgate.net This leads to the formation of a new disulfide bond and the release of a new thiolate. researchgate.net The efficiency of this exchange is dependent on several factors, including the pKa of the attacking thiol, the accessibility of the disulfide bond, and the local microenvironment. researchgate.netresearchgate.net In the context of bis(2-mercaptoethyl)amine derivatives, their thiol groups can participate in these exchange reactions, leading to the cleavage of disulfide bonds within proteins and other biological molecules. nih.gov

Enzymatic Modulation and Inhibition Studies (e.g., Transglutaminases, Caspases, Matrix Metalloproteinases, Glutaminyl Cyclase via related compounds)

Derivatives of bis(2-mercaptoethyl)amine, such as cysteamine and its oxidized form cystamine (B1669676), have been investigated for their ability to modulate the activity of various enzymes. Cysteamine and cystamine are known inhibitors of transglutaminases. nih.govtouro.edu Cystamine is thought to inhibit transglutaminases by promoting the formation of an allosteric disulfide bond within the enzyme, thereby inactivating it. nih.govnih.gov In contrast, cysteamine can act as a competitive inhibitor by serving as an alternative substrate for the enzyme. nih.govtouro.edu

The inhibitory potential of related compounds extends to other enzyme families. For instance, certain peptide inhibitors designed to target caspases, a family of cysteine proteases involved in apoptosis, have been shown to also inhibit other cysteine proteases like cathepsins. nih.gov This highlights the importance of considering off-target effects when using such inhibitors in research. Cysteamine has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are involved in the degradation of the extracellular matrix. researchgate.net This inhibition is thought to contribute to its anti-invasive effects in cancer cell models. researchgate.net

Antioxidant Mechanisms and Redox Homeostasis Research (e.g., via NBMI)

N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI) is a lipophilic derivative that has been studied for its antioxidant properties. nih.govnih.gov As a thiol-containing compound, NBMI can act as a redox antioxidant. nih.govspringermedizin.de It has been shown to attenuate oxidative stress induced by heavy metals like mercury. researchgate.netnih.gov The antioxidant mechanism of NBMI is linked to its ability to stabilize cellular thiol redox status. researchgate.net Research has demonstrated that NBMI can protect against mercury-induced cytotoxicity in aortic endothelial cells by mitigating thiol-redox-mediated signaling pathways. nih.govresearchgate.net By maintaining redox homeostasis, NBMI helps to protect cells from the damaging effects of oxidative stress. researchgate.netnih.gov

Preclinical Investigations in Disease Models (e.g., Neuroprotection in cellular and organismal models via NBMI)

The neuroprotective potential of NBMI has been investigated in preclinical models. In a cellular model of lead-induced neurotoxicity using U-87 MG cells, pretreatment with NBMI was found to attenuate cell death and the reduction of intracellular glutathione (B108866) levels. nih.gov The study also showed that NBMI could counteract lead-induced neuroinflammation by reducing the expression of interleukin-1β (IL-1β) and glial fibrillary acidic protein (GFAP). nih.govspringermedizin.de Furthermore, NBMI was observed to increase the expression of ferroportin, a protein involved in iron efflux, suggesting a role in cellular heavy metal detoxification. nih.govspringermedizin.de These findings from cellular models suggest that NBMI is a promising compound for further investigation in the context of neurodegenerative diseases and heavy metal poisoning. nih.govnih.gov While specific organismal models for NBMI are still emerging, the positive results from cellular studies provide a strong rationale for their use. frontiersin.org

Table 2: Neuroprotective Effects of NBMI in a Cellular Model of Lead Acetate (PbAc) Toxicity

| Parameter | Effect of PbAc Treatment | Effect of NBMI Pretreatment | Reference |

|---|---|---|---|

| Cell Death | Increased (55% induction) | Significantly attenuated | nih.gov |

| Intracellular GSH Levels | Reduced (0.70-fold) | Successfully attenuated reduction | nih.gov |

| IL-1β Expression | Increased | Reduced (0.59-fold) | nih.gov |

| GFAP Expression | Increased | Reduced | nih.gov |

| Ferroportin Expression | - | Increased (1.97-fold) | nih.gov |

Research into Anti-Tumorigenic Activities in Model Systems (e.g., DMBA-induced tumors via 2-MEA HCl, related concept)

The anti-tumorigenic properties of bis(2-mercaptoethyl)amine derivatives have been explored in various model systems. While specific studies on the effect of 2-MEA HCl on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced tumors are not extensively detailed in the provided search results, the related compound cysteamine has demonstrated anti-cancer activities. Cysteamine has been shown to inhibit tumor cell invasion and metastasis by reducing the activity of matrix metalloproteinases (MMPs). researchgate.net This suggests a potential mechanism by which thiol-containing compounds could exert anti-tumorigenic effects. The ability to interfere with the enzymatic machinery that facilitates tumor progression is a key area of cancer research.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, energy, and properties of molecules. For a flexible, polyfunctional molecule such as Bis(2-mercaptoethyl)amine (B13976576) hydrochloride, these calculations can unravel the interplay of its amine and thiol groups.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying systems with a moderate number of atoms. DFT calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density.

For thiol-containing compounds analogous to Bis(2-mercaptoethyl)amine, DFT has been employed to analyze reactivity and thermodynamic properties. nih.gov Studies on similar ligands, such as those containing thiol and amine functionalities, utilize DFT to predict parameters like bond lengths, bond angles, and quantum chemical descriptors. nih.gov These calculations help in understanding the molecule's stability, reactivity, and potential coordination modes with metal ions. For instance, DFT can be used to calculate the energies of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. nih.gov

While specific DFT studies on Bis(2-mercaptoethyl)amine hydrochloride are not prevalent in the literature, the established application of DFT to molecules with similar functional groups, such as allyl mercaptan and various Schiff base complexes, provides a robust framework for how its electronic structure would be elucidated. nih.govnih.gov Key parameters that would be investigated include the proton affinities of the nitrogen and sulfur atoms, the conformational energies of different rotamers, and the electronic changes upon protonation or coordination to a metal center.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Thiol-Containing Molecules

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Prediction of molecular shape and starting point for other calculations. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicator of chemical reactivity and electronic stability. |

| Mulliken Atomic Charges | A method for partitioning the electron density among atoms in a molecule. | Understanding charge distribution and identifying potential sites for nucleophilic or electrophilic attack. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aiding in the assignment of experimental infrared and Raman spectra. |

This table is illustrative and based on the application of DFT to analogous thiol-containing compounds.

Spectroscopy-Oriented Configuration Interaction (SORCI) is a high-level ab initio method designed to accurately calculate the excited states of molecules. researchgate.net This makes it particularly useful for predicting and interpreting electronic spectra (UV-Vis). The SORCI method is a multireference configuration interaction (MR-CI) approach that provides a balanced description of multiple electronic states, including ground and excited states of different multiplicities. researchgate.net

While direct applications of SORCI to this compound are not documented, its utility has been demonstrated for a range of molecules, including those containing sulfur. researchgate.netanr.fr The method is capable of predicting transition energies with high accuracy (typically within 0.1-0.3 eV of experimental values), which would be invaluable for understanding the photophysical properties of this compound and its potential metal complexes. researchgate.net For a molecule with lone pairs on both sulfur and nitrogen, SORCI could elucidate the nature of electronic transitions, such as n → σ* or Rydberg transitions, and how they are affected by protonation or solvent environment.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for exploring the conformational landscape and intermolecular interactions of molecules over time. These techniques are particularly insightful for flexible molecules and their interactions with other species, such as metal ions.

Bis(2-mercaptoethyl)amine is a classic tridentate ligand, capable of coordinating to a metal center through its two thiol groups and one amine group (SNS). Molecular dynamics (MD) simulations are a powerful tool for studying the formation, stability, and dynamics of such metal-ligand complexes in solution. arxiv.orgcalvin.edu

MD simulations can provide atomistic details of the coordination process, including the rates of ligand exchange and the mechanism of complex formation. arxiv.org By simulating the movement of the ligand and metal ion in a solvent box, researchers can observe how the ligand wraps around the metal, the stability of the resulting chelate rings, and the influence of the solvent on the complex. These simulations can also help to understand the chelate effect, where multidentate ligands form more stable complexes than monodentate ligands. arxiv.org For Bis(2-mercaptoethyl)amine, simulations could predict its binding affinity for various metal ions and the preferred coordination geometry (e.g., meridional vs. facial).

Table 2: Insights from Molecular Dynamics Simulations of Ligand-Metal Complexes

| Simulation Output | Information Gained | Relevance to Bis(2-mercaptoethyl)amine |

|---|---|---|

| Coordination Number | The number of ligand donor atoms bound to the metal ion over time. | Confirms the tridentate binding mode and assesses the stability of the coordination sphere. |

| Radial Distribution Function | The probability of finding a ligand atom at a certain distance from the metal ion. | Characterizes the structure of the first and second coordination shells. |

| Binding Free Energy | The free energy change upon association of the ligand and metal ion. | Quantifies the stability of the metal complex. |

| Ligand Exchange Dynamics | The mechanism and timescale for a ligand to enter or leave the metal's coordination sphere. | Provides kinetic information about the complex formation. |

This table is based on general applications of MD simulations to the study of metal-ligand interactions.

The flexibility of the ethyl chains in Bis(2-mercaptoethyl)amine allows for a variety of possible conformations. Computational conformational analysis can be used to identify the low-energy structures of the molecule and the energy barriers between them. Methods like the Consistent Force Field (CFF) can be applied to explore the potential energy surface of such coordination compounds.

For example, conformational analysis of cobalt(III) complexes with the similar 1,2-ethanediamine ligand has been performed to determine the minimum energies of possible isomers and compare them with crystal structures. pku.edu.cn Such studies can elucidate the puckering of the chelate rings and the influence of intermolecular interactions on the preferred conformation. For this compound, computational analysis could predict the most stable gas-phase conformation and how its structure might change upon coordination, providing insights into the steric constraints and preferences of the ligand.

Mechanistic Studies and Reaction Pathway Prediction

Computational chemistry is a key tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For a molecule with reactive thiol groups, DFT calculations can be used to predict reaction pathways for processes such as oxidation, deprotonation, and coordination.

Studies on the reactivity of metal-thiolate complexes have used DFT to investigate intramolecular reactions, such as the coupling of a thiol proton with a metal-hydride to release H₂. nih.gov These calculations can identify the transition state structure and compute the activation energy barrier for the reaction, providing a quantitative measure of the reaction's feasibility. nih.gov For Bis(2-mercaptoethyl)amine, theoretical studies could predict the pathways for disulfide bond formation through oxidation or the mechanism of its reaction with electrophiles. By calculating the energies of intermediates and transition states, a detailed, step-by-step understanding of its chemical transformations can be achieved.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Analogues

The development of efficient and scalable synthetic routes for bis(2-mercaptoethyl)amine (B13976576) hydrochloride and its analogues is a cornerstone of ongoing research. While traditional methods exist, the focus is shifting towards pathways that offer higher yields, greater purity, and the ability to introduce diverse functionalities.

One innovative approach involves the use of peptidyl N,N-bis(2-mercaptoethyl)-amides (BMEA) as precursors for native chemical ligation, a powerful technique for protein synthesis. ysu.amnih.gov These BMEA peptides can be readily prepared using standard Fmoc-solid phase peptide synthesis protocols, providing a convenient route to complex biomolecules. ysu.amnih.gov The synthesis of related compounds, such as 2-mercaptoethylamine hydrochloride, has also been optimized through high-pressure acidolysis of 2-mercaptothiazoline, achieving yields as high as 95.6%. asianpubs.org Further research into the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride, a related nitrogen mustard, involves the reaction of diethanolamine (B148213) with thionyl chloride, resulting in a quantitative yield. chemicalbook.com

The exploration of novel analogues is also a significant area of research. For instance, the synthesis of N¹,N⁶-bis(2-mercaptoethyl)adipamide has been achieved through a multi-step process involving the removal of a trityl protecting group from N¹,N⁶-bis(2-(tritylthio)ethyl)adipamide. mdpi.com Such synthetic strategies open the door to a wide array of bis-thiolamine analogues with tailored properties for specific applications.

A summary of synthetic approaches for bis-thiolamine related compounds is presented in the table below.

| Precursor/Starting Material | Reagents/Conditions | Product | Key Feature | Reference(s) |

| Diethanolamine | Thionyl chloride, dichloroethane | Bis(2-chloroethyl)amine hydrochloride | Quantitative yield | chemicalbook.com |

| 2-Mercaptothiazoline | HCl (20 wt%), 0.3 MPa pressure | 2-Mercaptoethylamine hydrochloride | High yield (95.6%) and purity (98.9%) | asianpubs.org |

| N¹,N⁶-bis(2-(tritylthio)ethyl)adipamide | Trifluoroacetic acid, triethylsilane | N¹,N⁶-bis(2-mercaptoethyl)adipamide | Removal of trityl protecting group | mdpi.com |

| Fmoc-amino acid | BMEA linker-derived resin | Peptidyl N,N-bis(2-mercaptoethyl)-amides | Solid-phase peptide synthesis compatibility | ysu.amnih.gov |

Development of Advanced Ligand Architectures for Targeted Applications

The bis(2-mercaptoethyl)amine moiety serves as a versatile scaffold for the design of advanced ligand architectures with targeted functionalities. The presence of two thiol groups and a central amine allows for the chelation of various metal ions, making these ligands valuable in the development of diagnostic and therapeutic agents.

A notable application is the use of N,N-bis(2-mercaptoethyl)methylamine as a coligand for technetium-99m (Tc-99m) labeling of peptides. johnshopkins.edu This approach has been shown to produce chemically more homogeneous and stable radiolabeled peptides with improved infection localization and biodistribution properties compared to traditional methods. johnshopkins.edu

The bis-thiolamine motif is also being incorporated into redox-sensitive polymers for targeted drug delivery. mdpi.comnih.gov For example, cystamine-based polymers have been designed to release their payload in the low redox potential environment of the colon. mdpi.comnih.gov Similarly, redox-sensitive nanocomplexes are being developed for the targeted delivery of peptide drugs like melittin (B549807) to cancer cells, where the disulfide bonds are cleaved in the high redox potential of the intracellular environment, releasing the therapeutic agent. sc.edu

The design of these advanced ligand architectures often relies on a deep understanding of the structure-activity relationships, which can be elucidated through ligand-based drug design approaches. nih.gov These methods are particularly useful when the 3D structure of the target is unknown, allowing for the identification of key structural and physicochemical properties that correlate with the desired biological activity. nih.gov

Expansion of Applications in Catalysis and Materials Science

The unique electronic and structural properties of bis(2-mercaptoethyl)amine and its derivatives are being harnessed to develop novel catalysts and functional materials. The ability of the thiol groups to coordinate with metal centers is a key feature in the design of new catalytic systems.

While direct catalytic applications of bis(2-mercaptoethyl)amine hydrochloride are still emerging, related bis(amine) and bis(thiol) complexes have shown significant catalytic activity in various organic transformations. For instance, copper(II) complexes with bis(imino)-acenaphthene (BIAN) ligands have been tested as catalysts for the oxidation of isopropylbenzene. mdpi.com Similarly, nickel(II) and zinc(II) complexes bearing a diethylenetriamine (B155796) derivative ligand have demonstrated excellent catalytic activities in the Henry reaction of nitromethane (B149229) with aromatic aldehydes. mdpi.com Iron and ruthenium complexes of bis(2,3-dihydroxy benzaldehyde)pyridine diimine have also been studied for the oxidation of various substrates. researchgate.net Furthermore, polymer-bound 2-mercaptoethylamine has been utilized as both a chelator and a catalyst.

In materials science, the bis-thiolamine motif is being incorporated into polymers to create materials with responsive properties. Redox-sensitive polymers based on cystamine (B1669676), which contains a disulfide bond, are being developed for applications such as colon-targeted drug delivery. mdpi.comnih.gov The disulfide linkage in these polymers can be cleaved in a reducing environment, leading to the release of an encapsulated drug. mdpi.comnih.gov Additionally, a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, has been synthesized and electrochemically polymerized to create new polythiophene derivatives with interesting electrochemical properties. researchgate.net

Elucidation of Broader Biological Roles of Bis-Thiolamine Motifs